molecular formula C7H10F3NO3 B3285866 tert-Butyl (2,2,2-trifluoroacetyl)carbamate CAS No. 81464-59-7

tert-Butyl (2,2,2-trifluoroacetyl)carbamate

Cat. No.: B3285866
CAS No.: 81464-59-7
M. Wt: 213.15 g/mol
InChI Key: CBNYOBGALHRABZ-UHFFFAOYSA-N
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Description

tert-Butyl (2,2,2-trifluoroacetyl)carbamate is a chemical compound with the molecular formula C7H10F3NO3 and a molecular weight of 213.15 g/mol . It is known for its unique structural features, including the presence of a trifluoroacetyl group and a tert-butyl carbamate moiety. This compound is utilized in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2,2,2-trifluoroacetyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products . The reaction can be represented as follows:

tert-Butyl carbamate+trifluoroacetic anhydridetert-Butyl (2,2,2-trifluoroacetyl)carbamate+by-products\text{tert-Butyl carbamate} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{by-products} tert-Butyl carbamate+trifluoroacetic anhydride→tert-Butyl (2,2,2-trifluoroacetyl)carbamate+by-products

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,2,2-trifluoroacetyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetyl group can be substituted under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield tert-butyl carbamate and trifluoroacetic acid.

Common Reagents and Conditions

    Bases: Pyridine is commonly used to neutralize acidic by-products.

    Acids: Hydrochloric acid can be used for hydrolysis reactions.

Major Products

    Hydrolysis: Produces tert-butyl carbamate and trifluoroacetic acid.

Scientific Research Applications

Chemistry

tert-Butyl (2,2,2-trifluoroacetyl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amines, allowing for subsequent reactions to occur without interference .

Biology and Medicine

In biological research, this compound is used in the synthesis of various bioactive molecules. It aids in the development of pharmaceuticals by providing a stable intermediate for further chemical modifications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2,2,2-trifluoroacetyl)carbamate involves its role as a protecting group. It temporarily masks reactive sites on molecules, preventing unwanted reactions during synthesis. The trifluoroacetyl group provides steric hindrance and electronic effects that stabilize the compound during chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2,2,2-trifluoroacetyl)carbamate is unique due to the presence of both the tert-butyl and trifluoroacetyl groups. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2,2,2-trifluoroacetyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNYOBGALHRABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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